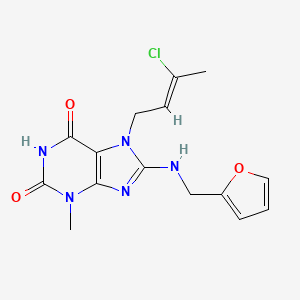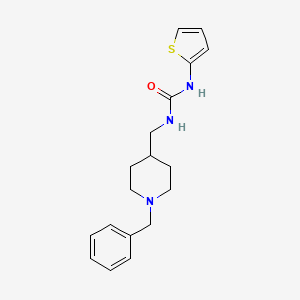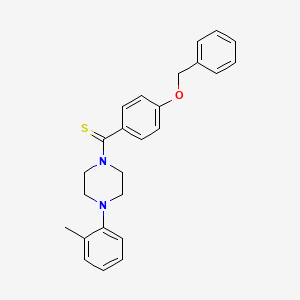
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C23H16ClFN2O5S and its molecular weight is 486.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
The chemical compound 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide belongs to a class of compounds known for their varied biological activities. Research into similar compounds has shown potential antimicrobial, anticancer, and enzyme inhibition properties. For example, studies have synthesized and evaluated sulfonamide derivatives for their cytotoxic activity against different cancer cell lines, with some compounds exhibiting potent activity and selectivity towards certain types of cancer cells. These findings suggest that modifications to the sulfonamide group, as seen in the compound of interest, could lead to significant therapeutic applications (Cumaoğlu et al., 2015; Ghorab et al., 2015).
Chemical Synthesis and Modification
The compound's structure, featuring a quinoline core substituted with sulfonyl and benzyl groups, is amenable to chemical modifications that can enhance its biological activity. Research into similar structures has demonstrated the synthesis of bioactive molecules with fluoro substitutions and sulphonamido groups, showcasing the versatility of these frameworks for generating compounds with enhanced antimicrobial and anti-inflammatory activities (Patel et al., 2009). Additionally, the incorporation of sulfonyl groups has been shown to facilitate the synthesis of compounds with pro-apoptotic effects in cancer cells, indicating a potential route for the development of anticancer agents (Cumaoğlu et al., 2015).
特性
CAS番号 |
892738-72-6 |
|---|---|
分子式 |
C23H16ClFN2O5S |
分子量 |
486.9 |
IUPAC名 |
3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C23H16ClFN2O5S/c24-15-4-8-17(9-5-15)33(31,32)21-20(28)18-10-3-14(11-19(18)27-23(21)30)22(29)26-12-13-1-6-16(25)7-2-13/h1-11H,12H2,(H,26,29)(H2,27,28,30) |
InChIキー |
UPXXGGMXIPLGPM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


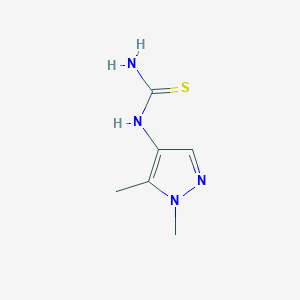
![3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2884113.png)
![N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2884114.png)
![6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2884117.png)
![N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea](/img/structure/B2884119.png)
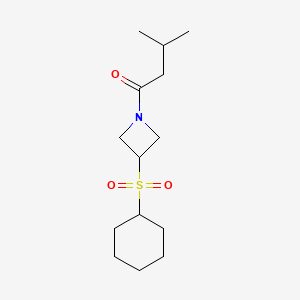
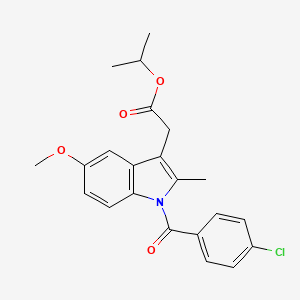
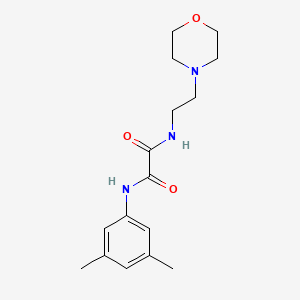
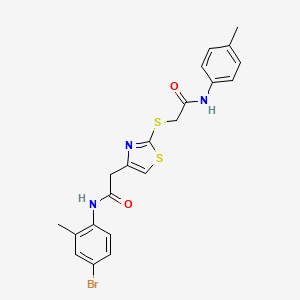
![3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2884126.png)
